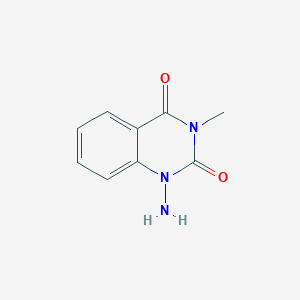

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-amino-3-methylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZYTLOHLYZBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565740 | |

| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159850-22-3 | |

| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Position 1 Modifications

- For example, 1,3-bis(oxadiazole)-substituted derivatives (e.g., compound III in ) exhibit potent antibacterial activity due to improved intermolecular interactions . In contrast, 1-benzyl- or 1-(2-hydroxypropyl)-substituted analogs () show varied pharmacokinetic profiles, with dialkylated derivatives (e.g., 1,3-bis(2-hydroxypropyl)pyrimidine-2,4-dione) displaying lower yields and solubility challenges .

Position 3 Modifications

- 3-Methyl group: The methyl group in the target compound confers moderate steric bulk compared to larger substituents. For instance, 3-cyclohexylquinazoline-2,4-dione () demonstrates superior alpha-amylase inhibition (IC50 = 0.89 µM) due to enhanced hydrophobic interactions with enzyme binding pockets .

Combined 1,3-Substitutions

- 1-Amino-3-methyl vs. 1,3-bis(heterocyclic): The target compound’s combination of amino and methyl groups may balance solubility and bioactivity. In contrast, 1,3-bis(triazolyl) derivatives (e.g., compound 14b in ) show enhanced antibacterial activity (MIC = 2 µg/mL against S. aureus) due to dual hydrogen-bonding and hydrophobic effects .

Substituent Effects on Photophysical Properties

- 6- vs. 8-Methyl derivatives : 6-Methylquinazoline-2,4-dione (MBEU-1) exhibits stronger spin-orbit coupling (SOC) and triplet emission than 8-methyl (MBEU-2) or 6-chloro (CBEU) analogs, attributed to optimized intermolecular π-π stacking .

- Halogenated analogs : The 6-chloro substituent in CBEU () enhances radiative decay rates by 1.5× compared to methyl derivatives, making it suitable for organic light-emitting diodes (OLEDs) .

Pharmacokinetic and Physicochemical Properties

- In silico predictions : 3-Substituted quinazoline-2,4-diones () with logP values <3.0 and topological polar surface area (TPSA) >80 Ų are predicted to have favorable blood-brain barrier penetration, whereas bulkier substituents (e.g., cyclohexyl) may reduce bioavailability .

- Solubility: The hydrochloride salt of 1-(2-aminoethyl)-3-methylquinazoline-2,4-dione () improves aqueous solubility, a critical factor for in vivo efficacy .

Biological Activity

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of 1-amino-3-methylquinazoline-2,4(1H,3H)-dione can be represented as follows:

The synthesis of quinazoline derivatives typically involves reactions of anthranilic acid or its derivatives with various reagents under specific conditions. Recent studies have reported eco-efficient one-pot synthesis methods that enhance yield and reduce environmental impact .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of quinazoline derivatives. A study reported that various synthesized quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1-amino-3-methylquinazoline showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 80 |

Antiviral Activity

Research has highlighted the antiviral properties of quinazoline derivatives against hepatitis C virus (HCV). Compounds such as those derived from 3-hydroxyquinazoline-2,4(1H,3H)-dione demonstrated significant inhibition of NS5B polymerase with EC50 values lower than that of ribavirin, indicating their potential as antiviral agents .

Table 2: Antiviral Activity Against HCV

| Compound | EC50 (µM) | Therapeutic Index |

|---|---|---|

| Compound 10n | <10 | 1.7 |

| Ribavirin | 20 | 2.3 |

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain quinazoline-2,4(1H,3H)-diones have shown effectiveness in inhibiting vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory potential of quinazoline derivatives revealed that some compounds significantly reduced cytokine release and neutrophil infiltration in models of acute lung injury. For instance, a derivative known as compound 4a was found to inhibit nitric oxide synthesis and alleviate symptoms associated with inflammation without inducing immunotoxicity .

Case Studies

- Antimicrobial Efficacy : A comprehensive study on a series of synthesized quinazoline derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The most active compound exhibited an inhibition zone greater than that of standard treatments.

- Antiviral Screening : In a study focused on HCV inhibitors, several quinazoline derivatives were screened for their ability to inhibit viral replication in vitro. Compounds with specific substitutions showed enhanced activity compared to traditional antiviral drugs.

Chemical Reactions Analysis

Alkylation Reactions

- Methylation : Reaction with dimethyl carbonate (DMC) under microwave irradiation introduces methyl groups. For example, methylation of 3-phenylethyl-1H-quinazoline-2,4-dione with DMC/KCO in DMF achieves high yields .

- Benzylation : Benzyl chloride in DMF with KCO selectively functionalizes the 1- or 3-position .

Grignard Reagents

- Arylmagnesium Halides : React with 3-substituted quinazoline-diones to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (e.g., 70–85% yields with phenylmagnesium bromide) .

- Alkylmagnesium Halides : Yield 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones via dehydration (e.g., methylmagnesium iodide forms 4-methylene derivatives) .

Amines and Hydrazines

- Primary Amines : React with 2-chloroquinazoline-4(3H)-ones (derived from quinazoline-diones) to form 2-aminoquinazoline-4(3H)-ones (e.g., 80–90% yields with aniline) .

- Hydrazine : Forms hydrazide derivatives, enabling further cyclization into heterocycles like triazoles or oxadiazoles .

Hydrolysis and Esterification

- Nitrile Hydrolysis : 2,2′-(2,4-dioxoquinazoline-1,3-diyl)diacetonitrile hydrolyzes to diacids, which esterify to dimethyl esters (e.g., 72% yield with HSO/MeOH) .

- Deprotection : Benzyl groups on 3-hydroxyquinazoline-diones are removed via HBr/AcOH or Pd/C hydrogenation .

Cross-Coupling Reactions

- Suzuki Coupling : Palladium-catalyzed coupling of halogenated quinazoline-diones with aryl boronic acids introduces aryl groups (e.g., 6-bromo derivatives react with phenyl boronic acid) .

Antimicrobial Derivatives

- Thiadiazole/Oxadiazole Hybrids : Synthesized via hydrazide intermediates (e.g., compound 14a inhibits Staphylococcus aureus with MIC = 70 µg/mL) .

- Guanidine Derivatives : Exhibit Na/H exchanger-1 (NHE-1) inhibition, reducing lung inflammation in LPS-induced models .

Anticancer Modifications

- Triazole Side Chains : 5-Amino-1,2,4-triazole derivatives show dual c-Met/VEGFR-2 inhibition (IC = 0.8–2.1 µM) .

- Thiourea Moieties : Enhance antiproliferative activity against HepG2 and MCF-7 cells (IC = 4.7–9.3 µM) .

Table 1: Representative Reactions and Yields

Table 2: Biological Activities of Derivatives

Mechanistic Insights

Preparation Methods

Urea Cyclization from Anthranilic Acid Derivatives

A widely employed method for constructing the quinazoline-2,4(1H,3H)-dione scaffold involves the reaction of anthranilic acid derivatives with carbonyl sources. For example, J-Stage researchers developed a one-pot synthesis using 2-aminobenzoic acid and potassium cyanate (KOCN) in water, achieving near-quantitative yields through sequential urea formation and base-mediated cyclization. Adapting this method, introducing a methyl group at position 3 could involve starting with 3-methylanthranilic acid. Subsequent treatment with KOCN would yield the urea intermediate, which cyclizes under alkaline conditions to form 3-methylquinazoline-2,4(1H,3H)-dione. Functionalization at position 1 with an amino group may require post-cyclization amination or the use of a pre-functionalized anthranilic acid derivative bearing both methyl and amino groups.

Carbonylative Coupling with 2-Aminobenzonitrile

The reaction of 2-aminobenzonitrile with CO₂ under high pressure (20 bar) in water, catalyzed by diethanolamine, provides a direct route to quinazoline-2,4(1H,3H)-diones. This method’s scalability and solvent efficiency make it industrially viable. For 1-amino-3-methyl derivatives, substituting 2-aminobenzonitrile with 1-amino-3-methyl-2-cyanobenzene could theoretically yield the target compound. However, the synthetic accessibility of such a nitrile precursor remains a challenge, necessitating multi-step preparation from commercially available substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. While N,N-dimethylformamide (DMF) is effective for cyclization at 135–145°C, water-based systems offer environmental advantages. The J-Stage protocol achieved 95% yields in water at room temperature for unsubstituted derivatives, suggesting that aqueous conditions could be adapted for methyl- and amino-substituted analogs with modified bases (e.g., NaOH vs. KOH).

Catalytic Systems

Transition-metal catalysts, though less common in quinazoline-dione synthesis, may enhance amination steps. For example, ZnCl₂ catalyzes the coupling of anthranilonitrile with DMF to form the dione core, while Pd/C facilitates hydrogenolytic deprotection of benzyl groups in related derivatives. These catalysts could be integrated into multi-step syntheses of 1-amino-3-methylquinazoline-2,4(1H,3H)-dione.

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Q & A

Q. What are the standard synthetic routes for 1-amino-3-methylquinazoline-2,4(1H,3H)-dione?

Traditional methods involve anthranilic acid derivatives reacting with reagents like phosgene or chlorosulfonyl isocyanate under harsh conditions. A modern approach utilizes CO₂ fixation with 2-aminobenzonitrile, employing catalysts like ionic liquids or deep eutectic solvents at atmospheric pressure to enhance sustainability. For example, 1-methylhydantoin-based ionic liquids activate CO₂ and substrates simultaneously, achieving room-temperature synthesis with high efficiency .

Q. How is NMR spectroscopy utilized in characterizing quinazoline-2,4-dione derivatives?

H NMR provides critical structural insights, such as chemical shifts for amino ( 4.90–5.00 ppm), methyl ( 3.18 ppm), and aromatic protons ( 7.46–7.57 ppm). For example, 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione shows distinct peaks for cyclopropyl ( 1.24 ppm) and ethyl groups ( 1.19 ppm). HRMS complements NMR by confirming molecular weights (e.g., [M+H] at m/z 196.2) .

Q. What safety precautions are recommended when handling quinazoline-2,4-dione derivatives?

Key precautions include:

Q. What analytical techniques are essential for confirming the purity of synthesized quinazoline-2,4-diones?

LCMS (Liquid Chromatography-Mass Spectrometry) validates molecular ion peaks, while HPLC with C18 columns (e.g., 100×4 mm) assesses purity over 25-minute runs. Melting point analysis (e.g., 186–187°C for Compound 18c) and C NMR further confirm structural integrity .

Advanced Research Questions

Q. What strategies improve the yield of quinazoline-2,4-dione synthesis using CO₂ fixation?

Optimizing catalyst design is critical. For instance, 1-methylhydantoin anion-functionalized ionic liquids enable multiple-site cooperative interactions, activating both CO₂ and 2-aminobenzonitrile. Reaction parameters like temperature (353.15 K), pressure (0.1 MPa), and time (30 hours) are tuned to achieve >90% yield. Solvent-free conditions reduce waste generation .

Q. How does X-ray crystallography contribute to structural elucidation of quinazoline derivatives?

X-ray analysis resolves ambiguities in tautomerism and stereochemistry. For 6-nitroquinazoline-2,4-dione, crystallography confirmed planar quinazoline rings and nitro group orientation, enabling precise bond angle and dihedral angle measurements. This method is indispensable for validating computational models (e.g., DFT) .

Q. How can catalytic systems like ionic liquids enhance the efficiency of quinazoline-2,4-dione synthesis?

Ionic liquids (e.g., tributylethylphosphonium salts) lower activation energy by stabilizing transition states. For example, 1-methylhydantoin-based solvents achieve 92% yield at room temperature via simultaneous CO₂ and substrate activation. These systems also enable recyclability, reducing environmental impact compared to traditional phosgene routes .

Q. What methodologies are employed to resolve contradictions in reported synthetic yields of quinazoline-2,4-diones?

Systematic reaction optimization (e.g., varying molar ratios, solvents, and catalysts) addresses yield discrepancies. For instance, modifying the Lange-Sheible method by adjusting nitration temperatures increased yields from 87% to 92%. Cross-validation using orthogonal techniques (e.g., H NMR, HRMS) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.